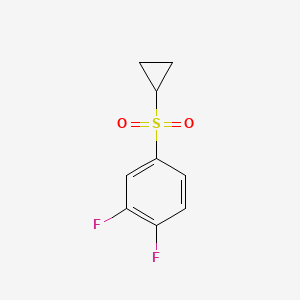
4-Cyclopropanesulfonyl-1,2-difluoro-benzene
Overview
Description
1,2-Difluorobenzene, also known as DFB, is an aromatic compound with the formula C6H4
Scientific Research Applications
Synthesis and Characterization of Fluorinated Compounds
4-Cyclopropanesulfonyl-1,2-difluoro-benzene and related compounds are involved in the synthesis and characterization of various fluorinated compounds. For instance, the preparation of 3,4-fused cyclopropabenzenes and their characterization using NMR data highlights the importance of such compounds in synthetic chemistry (Müller & Rodriguez, 1986).
Development of Ion Exchange Membranes
Research shows the use of fluorinated compounds in developing ion exchange membranes, which are critical in energy applications like fuel cells. For example, the synthesis of fluorinated sulfonated poly(arylene ether) copolymers demonstrates the potential of these compounds in creating high-performance membranes with improved conductivity and stability (Kim, Park, & Lee, 2020).
Advances in Polymer Science
The application of fluorinated cyclopropane derivatives extends to polymer science. Studies have been conducted on the preparation of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, highlighting the role of such fluorinated structures in enhancing the efficiency of proton conduction in polymers (Matsumoto, Higashihara, & Ueda, 2009).
Organic Synthesis and Catalysis
Fluorinated cyclopropane derivatives are also significant in organic synthesis and catalysis. An example is the silver triflate-catalyzed cyclopropyl carbinol rearrangement for synthesizing oxygen heterocycles, demonstrating the utility of these compounds in complex organic transformations (Chan et al., 2015).
Crystallography and Material Science
The study of crystal structures of compounds containing fluorinated cyclopropane rings, like in the case of 3-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione, contributes to a deeper understanding of molecular interactions and material properties (Srinivasan et al., 2013).
Catalysis and Chemical Transformations
These compounds play a role in catalysis and chemical transformations. For instance, their involvement in the cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to form trisubstituted benzenes underlines their importance in facilitating complex chemical reactions (Pati & Liu, 2012).
properties
IUPAC Name |
4-cyclopropylsulfonyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-8-4-3-7(5-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPGLMUHZXKADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropanesulfonyl-1,2-difluoro-benzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)
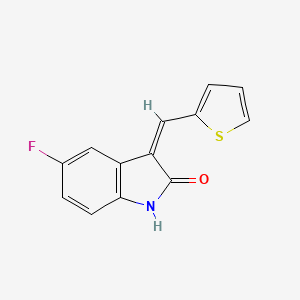
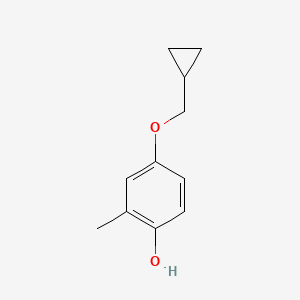
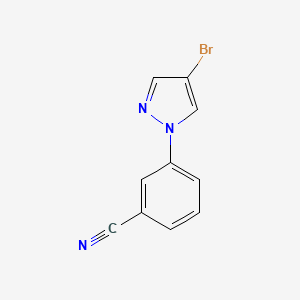
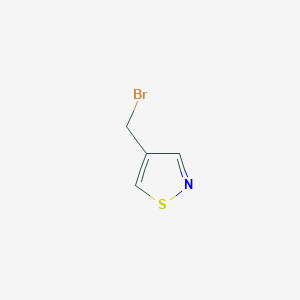
![3H-Imidazo[4,5-B]pyridine-7-carbonitrile](/img/structure/B1404218.png)
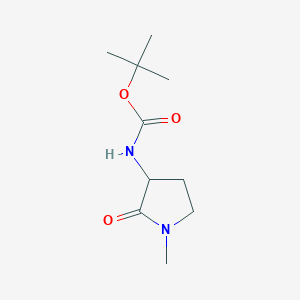
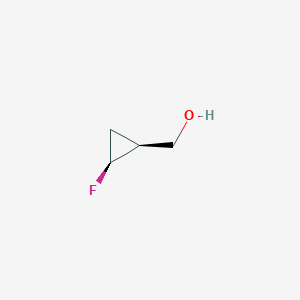
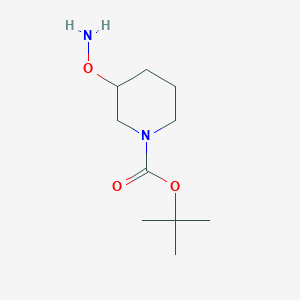
![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)

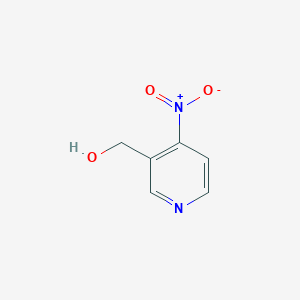
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)
![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)